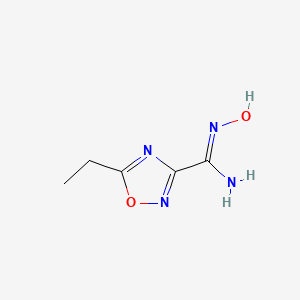
5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide: is a compound with a mouthful of a name, but its structure holds intriguing possibilities. Let’s break it down:
Structure: It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. Specifically, it features an oxadiazole ring with an ethyl group (C₂H₅) and an N-hydroxy group (–OH) attached. The carboximidamide moiety adds further complexity.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. Here’s a simplified route:
Formation of Amidoxime (Intermediate):
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The N-hydroxy group can undergo oxidation to form a nitro group.
Substitution: The ethyl group can be substituted with other functional groups.
Hydrolysis: The carboximidamide group can hydrolyze to yield carboxylic acid and amidoxime.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Substitution: Various alkylating agents or nucleophiles.
Hydrolysis: Acidic or basic conditions.
- Oxidation: Nitro derivatives.
- Substitution: Various derivatives with modified ethyl groups.
- Hydrolysis: Carboxylic acid and amidoxime.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across scientific domains:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential bioactive properties.
Medicine: Investigated for antimicrobial, antiviral, and antileishmanial activities.
Industry: Its derivatives may serve as intermediates in drug development .
Wirkmechanismus
The precise mechanism remains an active area of research. its N-hydroxy group suggests potential involvement in redox processes, enzyme inhibition, or metal chelation.
Eigenschaften
Molekularformel |
C5H8N4O2 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8) |
InChI-Schlüssel |
VLGPAIFKLCTJBX-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=NC(=NO1)/C(=N/O)/N |
Kanonische SMILES |
CCC1=NC(=NO1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


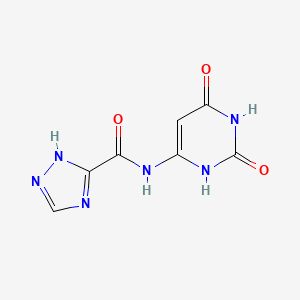
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
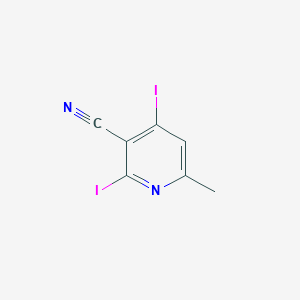
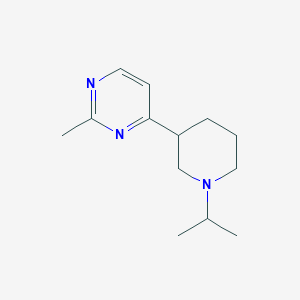
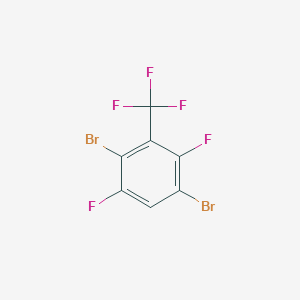
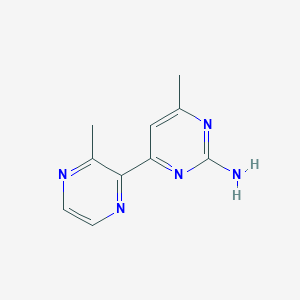
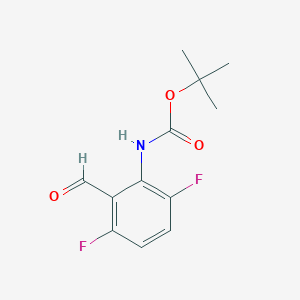
![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)

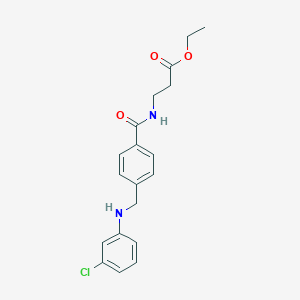
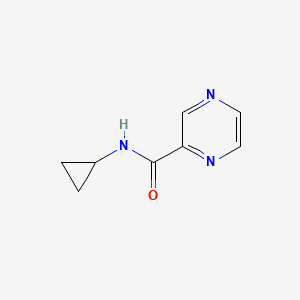

![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
